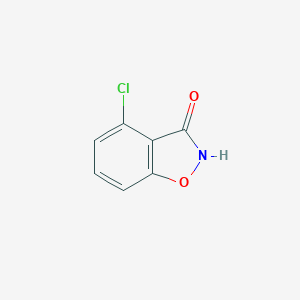

4-Chloro-1,2-benzisoxazol-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,2-benzoxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2/c8-4-2-1-3-5-6(4)7(10)9-11-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUKWHFYFFQJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595657 | |

| Record name | 4-Chloro-1,2-benzoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178748-22-6 | |

| Record name | 4-Chloro-1,2-benzisoxazol-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178748-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,2-benzoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 1,2 Benzisoxazol 3 2h One and Its Analogues

Established Synthetic Pathways to 1,2-Benzisoxazol-3(2H)-ones

The construction of the 1,2-benzisoxazol-3(2H)-one core is a well-explored area of synthetic organic chemistry. The primary strategies involve the formation of the heterocyclic ring through cyclization reactions of appropriately substituted aromatic precursors. These methods can be broadly categorized based on the nature of the starting materials and the reaction conditions employed.

Cyclization Reactions of ortho-Substituted Precursors

A cornerstone in the synthesis of 1,2-benzisoxazol-3(2H)-ones is the intramolecular cyclization of ortho-substituted benzene (B151609) derivatives. This approach offers a high degree of flexibility in introducing various substituents onto the benzisoxazole ring.

The cyclization of o-hydroxyphenylketoximes and aldoximes is a classical and widely utilized method for synthesizing 1,2-benzisoxazoles. chim.it This process typically involves the formation of an N-O bond from a hydroxyl group on the oxime and a suitably activated ortho-position on the aromatic ring. In many instances, the hydroxyl group of the oxime is first converted into a better leaving group to facilitate the cyclization. acgpubs.org Base-promoted cyclization of o-substituted aryl oximes is a common strategy. chim.it For instance, the cyclization of the oxime of an o-hydroxyketone benzene sulfonate can be achieved under the influence of a base in dioxane to yield 3-substituted 1,2-benzisoxazoles. researchgate.net

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

| o-Hydroxyketone benzene sulphonate oxime | Base, Dioxan | 3-Substituted 1,2-benzisoxazole (B1199462) | Good | researchgate.net |

| 2-Hydroxyalkyl/aryl ketoximes | [bmim]OH, Microwave | 1,2-Benzisoxazoles | 85-96 | acgpubs.orgresearchgate.net |

The intramolecular cyclization of 2-hydroxyaryl hydroxamic acids is a direct and common approach for the synthesis of N-unsubstituted 1,2-benzisoxazolin-3-ones. chim.it This method involves the formation of the N-O bond through the dehydration of the hydroxamic acid moiety, often facilitated by a suitable condensing agent. This pathway is particularly valuable for accessing the parent 1,2-benzisoxazol-3(2H)-one ring system. Furthermore, N-alkyl-N-benzyloxy carbamates can undergo intramolecular cyclization with various carbon nucleophiles to produce functionalized 5- and 6-membered protected cyclic hydroxamic acids in good to excellent yields. nih.gov

| Starting Material | Reaction Type | Product | Yield (%) | Reference |

| 2-Hydroxyaryl hydroxamic acids | Cyclization | N-unsubstituted 1,2-benzisoxazoline-3-ones | Not specified | chim.it |

| N-Alkyl-N-benzyloxy carbamates | Intramolecular cyclization | Functionalized 5- and 6-membered protected cyclic hydroxamic acids | Good to excellent | nih.gov |

Base-catalyzed intramolecular cyclization is a frequently employed strategy for the synthesis of 1,2-benzisoxazol-3(2H)-ones and their derivatives. researchgate.net These reactions often start from ortho-substituted phenols or other precursors where a base can facilitate the deprotonation of a hydroxyl group, which then acts as a nucleophile to displace a leaving group at the ortho position, leading to ring closure. For example, a base-mediated photochemical cyclization of 2-azidobenzoic acids has been reported to form 2,1-benzisoxazole-3(1H)-ones. nih.govnih.gov This method highlights the utility of base catalysis in promoting the formation of the benzisoxazolone ring system under mild conditions. Additionally, the partial reduction of o-nitrobenzoates followed by base-mediated cyclization can yield benzisoxazol-3(1H)-ones. nih.govacs.orgnih.gov

| Starting Material | Reagents/Conditions | Product | Reference |

| 2-Azidobenzoic acids | Base, Photochemical irradiation | 2,1-Benzisoxazole-3(1H)-ones | nih.govnih.gov |

| o-Nitrobenzoates | 1. Rh/C, Hydrazine; 2. Base | Benzisoxazol-3(1H)-ones | nih.govacs.orgnih.gov |

Synthesis from Related Heterocyclic Systems (e.g., 4-hydroxycoumarin)

An alternative and industrially relevant pathway to 1,2-benzisoxazole derivatives involves the transformation of other heterocyclic systems. A notable example is the synthesis starting from 4-hydroxycoumarin (B602359). google.comgoogle.com This process typically involves the reaction of 4-hydroxycoumarin with hydroxylamine (B1172632) in the presence of a base. google.com This reaction opens the coumarin (B35378) ring and subsequently cyclizes to form 1,2-benzisoxazole-3-acetic acid, a key intermediate for various 1,2-benzisoxazole derivatives. google.comgoogle.com This method provides a convenient route to 3-substituted benzisoxazoles.

| Starting Material | Reagents/Conditions | Intermediate Product | Reference |

| 4-Hydroxycoumarin | Hydroxylamine, Base | 1,2-Benzisoxazole-3-acetic acid | google.comgoogle.com |

Microwave-Assisted Synthetic Strategies for Benzisoxazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 1,2-benzisoxazole derivatives. acgpubs.orgresearchgate.netresearchgate.net This technique has been successfully applied to the cyclization of 2-hydroxyalkyl/aryl ketoximes to afford 1,2-benzisoxazoles in the presence of a catalytic amount of a basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH). acgpubs.orgresearchgate.net The use of microwave irradiation in these reactions offers significant advantages, including drastically reduced reaction times (often from hours to minutes or even seconds) and excellent product yields. acgpubs.orgresearchgate.net Furthermore, microwave irradiation has been utilized in the preparation of 3-chloro-1,2-benzisoxazoles from the corresponding 3-hydroxy-1,2-benzisoxazoles, achieving quantitative yields in a short time frame. nih.gov

| Starting Material | Reagents/Conditions | Product | Reaction Time | Yield (%) | Reference |

| 2-Hydroxyalkyl/aryl ketoximes | [bmim]OH, Microwave | 1,2-Benzisoxazoles | 30-60 sec | 85-96 | acgpubs.orgresearchgate.net |

| 3-Hydroxy-1,2-benzisoxazoles | Microwave irradiation | 3-Chloro-1,2-benzisoxazoles | 2 h | Quantitative | nih.gov |

Targeted Synthesis of 4-Chloro-1,2-benzisoxazol-3(2H)-one

The synthesis of this compound can be approached through methods that construct the heterocyclic ring from acyclic precursors or by modifying the parent benzisoxazolone structure.

Precursor-Based Synthesis Approaches (e.g., from 2-amino-4-chlorophenol)

The most common strategy for synthesizing benzisoxazol-3-ones involves the cyclization of an appropriately substituted o-aminophenol. This process requires a C1 electrophile, such as phosgene (B1210022) or a phosgene equivalent, to form the carbonyl group of the lactam ring.

While the prompt specifies 2-amino-4-chlorophenol (B47367) as a precursor, it is important to note from a chemical standpoint that this starting material leads to the isomeric product, 5-Chloro-1,2-benzisoxazol-3(2H)-one, also known as Chlorzoxazone. The synthesis of this isomer, however, provides a well-documented and analogous pathway. A patented process describes the reaction of 2-amino-4-chlorophenol with ethyl chloroformate in the presence of a base like potassium carbonate. google.com The reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization to yield the final product, which can be isolated by filtration. google.com

To achieve the targeted 4-chloro substitution pattern, the required precursor would be 2-amino-3-chlorophenol (B1288307) . The synthesis of this specific precursor is documented, making it an accessible starting material. google.com The cyclization would then proceed analogously, reacting 2-amino-3-chlorophenol with a carbonyl source like triphosgene (B27547) or ethyl chloroformate to furnish this compound.

Table 1: Representative Synthesis of a Chloro-1,2-benzisoxazol-3(2H)-one Analogue

| Precursor | Reagent | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-4-chlorophenol | Ethyl chloroformate | Potassium Carbonate | Acetonitrile | 5-Chloro-1,2-benzisoxazol-3(2H)-one | 94% | google.com |

Derivatization from Parent Benzisoxazolone Structures

An alternative synthetic route involves the direct chlorination of the parent 1,2-benzisoxazol-3(2H)-one scaffold. This transformation is an electrophilic aromatic substitution reaction. The directing effects of the fused heterocyclic ring will determine the position of chlorination. For this reaction, a mild and effective electrophilic chlorinating agent is required to avoid undesired side reactions. Modern reagents such as 1-chloro-1,2-benziodoxol-3-one have been shown to be efficient for the chlorination of various arenes and heterocycles under mild conditions. atlanchimpharma.com The application of such a reagent to 1,2-benzisoxazol-3(2H)-one represents a plausible, though not explicitly documented, method for preparing the 4-chloro derivative, among other potential isomers.

Chemical Reactivity and Transformations of the this compound Scaffold

The chemical reactivity of this compound is dictated by several key features: the electrophilic nature of the chlorinated aromatic ring, the potential for the N-O bond to cleave, and the nucleophilic character of the lactam nitrogen and oxygen atoms.

Nucleophilic Substitution Reactions at the Chlorinated Position

The chlorine atom at the C4 position of the benzisoxazolone ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused isoxazolone ring system activates the benzene ring towards attack by nucleophiles. This reactivity is analogous to that observed in other chloro-substituted heterocyclic systems like chloroquinolines. nih.gov For related chloro-benzisoxazole structures, the chloro group is known to be displaceable by various nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of a wide array of functional groups at the 4-position, making it a key site for structural diversification.

Ring Opening and Rearrangement Pathways

The 1,2-benzisoxazole ring system, containing a relatively weak N-O bond, can undergo ring-opening reactions or rearrangements under specific conditions. For example, derivatives such as benzisoxazole-3-carboxylates are known to undergo rearrangement. acs.org

For this compound, several pathways are plausible:

Hydrolytic Ring Opening: Under strong basic or acidic conditions, the lactam and the N-O bond can be cleaved, which would ultimately lead to the formation of the constituent 2-amino-3-chlorophenol or its derivatives.

Rearrangements: In the presence of a strong base, the compound could potentially undergo transformations analogous to the Benzilic Acid Rearrangement. wikipedia.org This type of reaction, which involves 1,2-diketones, could be initiated by an initial ring-opening to a transient species that then rearranges.

Derivatization at Various Positions (e.g., N- and O-alkylation, acylation)

The lactam functionality within the this compound scaffold contains an acidic N-H proton and can exhibit keto-enol tautomerism, providing two sites for derivatization: the ring nitrogen (N-alkylation/acylation) and the exocyclic carbonyl oxygen (O-alkylation/acylation).

N-Alkylation and N-Acylation: The nitrogen atom is typically the most nucleophilic site. In the presence of a base and an alkyl halide, N-alkylation is expected to be the major pathway, a reaction well-documented for isomeric benzisoxazolones and related heterocyclic systems like quinazolinones. researchgate.netnih.gov Similarly, acylation with acid chlorides or sulfonyl chlorides, typically in the presence of a base like pyridine, would yield N-acylated products. An analogous reaction has been shown for the N-sulfonylation of a 1,2-benzisothiazol-3(2H)-one derivative.

O-Alkylation: While N-alkylation is often favored, O-alkylation to form the corresponding 3-alkoxy-1,2-benzisoxazole derivative can sometimes be achieved. The choice of reaction conditions is critical for controlling the regioselectivity. For similar lactam systems, using the silver salt of the heterocycle or converting the carbonyl to a more reactive group (e.g., a 3-chloro-1,2-benzisoxazole (B94866) intermediate) can favor O-alkylation. nih.gov

Table 2: Potential Derivatization Reactions of the Benzisoxazolone Scaffold

| Position | Reaction Type | Reagents | Expected Product Type | Reference (Analogy) |

|---|---|---|---|---|

| Nitrogen (N-2) | Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | 2-Alkyl-4-chloro-1,2-benzisoxazol-3(2H)-one | researchgate.net |

| Nitrogen (N-2) | Acylation | Acyl Halide, Base (e.g., Pyridine) | 2-Acyl-4-chloro-1,2-benzisoxazol-3(2H)-one | |

| Oxygen (O-3) | Alkylation | Alkyl Halide, Silver Salt or via 3-chloro intermediate | 3-Alkoxy-4-chloro-1,2-benzisoxazole | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Chloro-1,2-benzisoxazol-3(2H)-one, both proton (¹H) and carbon-13 (¹³C) NMR are employed to build a complete picture of its atomic connectivity.

Proton (¹H) NMR Analysis for Structural Confirmation

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of their hybridization and neighboring atoms. The spectrum would be expected to show signals for the seven carbon atoms of the benzisoxazole core. The carbonyl carbon (C=O) would resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The carbons of the aromatic ring would appear in the region of 110-150 ppm, with the carbon atom bonded to the chlorine atom exhibiting a characteristic shift due to the halogen's inductive effect.

Table 1: Predicted NMR Data for this compound

| Technique | Expected Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.0 - 8.0 | Aromatic Protons |

| ¹³C NMR | 160 - 170 | Carbonyl Carbon (C=O) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₄ClNO₂, the expected monoisotopic mass is approximately 168.99306 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the fragmentation of related benzisoxazole derivatives often involves the loss of CO, NO, and other small neutral molecules, leading to characteristic fragment ions that help to confirm the core structure. The presence of chlorine would be evident from the isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak (M).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the region of 1650-1700 cm⁻¹. Other characteristic absorptions would include C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), C-N stretching, and C-H stretching and bending vibrations. The C-Cl stretching vibration would also be present, though it may be weaker and appear in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Lactam) | 1650 - 1700 |

| C=C (Aromatic) | 1450 - 1600 |

X-ray Crystallography for Solid-State Structure Elucidation of Benzisoxazole Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the search results, studies on related benzisoxazole derivatives have provided valuable insights into their solid-state structures. nih.gov For example, the crystal structure of a risperidone (B510) derivative, which contains a benzisoxazole moiety, reveals the planarity of the benzisoxazole ring system and the bond lengths and angles within the molecule. nih.gov Such studies confirm the connectivity of the atoms and provide precise information about the molecular geometry, which is crucial for understanding the compound's physical and chemical properties.

Chromatographic Methods for Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of a synthesized compound. Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. For this compound, a suitable solvent system would be developed to achieve good separation of the product from any starting materials or byproducts. The purity is assessed by the presence of a single spot on the TLC plate after visualization under UV light or with a suitable staining agent. High-Performance Liquid Chromatography (HPLC) can be employed for a more quantitative assessment of purity.

Structure Activity Relationship Sar Studies and Biological Profiling of 4 Chloro 1,2 Benzisoxazol 3 2h One Derivatives

Antimicrobial Activities of Benzisoxazole Compounds

Benzisoxazole derivatives are noted for their broad-spectrum antimicrobial capabilities, demonstrating efficacy against a variety of pathogenic bacteria and fungi. researchgate.net The antimicrobial potential of these compounds is often enhanced by specific structural modifications, with the inclusion of a chloro group being a key area of investigation.

Derivatives of 1,2-benzisoxazole (B1199462) have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that the introduction of electron-withdrawing groups, such as chloro and bromo functions, can lead to excellent antimicrobial activity compared to electron-donating groups. nih.gov For instance, certain benzisoxazole derivatives have shown good antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis. nih.govresearchgate.net

Studies on various synthesized series of benzisoxazole derivatives have confirmed their activity. Some compounds exhibit moderate antimicrobial effects against Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Shigella flexineri, as well as the Gram-positive Bacillus subtilis. researchgate.net In some cases, the antibacterial efficacy of these derivatives has been found to be significant when compared to standard drugs like Gentamycin. researchgate.net Specifically, methylene (B1212753) bridged benzisoxazolyl imidazothiadiazole derivatives have shown very good activity against Bacillus subtilis and Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Selected Benzisoxazole Derivatives

| Compound Type | Bacterial Strain | Activity Level | Reference |

| Benzisoxazole Derivative | Escherichia coli | Good | nih.gov |

| Benzisoxazole Derivative | Klebsiella pneumoniae | Good | nih.gov |

| Benzisoxazole Derivative | Salmonella typhi | Good | nih.gov |

| Benzisoxazole Derivative | Bacillus subtilis | Good | nih.gov |

| Methylene Bridged Benzisoxazolyl | Bacillus subtilis (ATCC 6633) | Very Good | nih.gov |

| Methylene Bridged Benzisoxazolyl | Escherichia coli (ATCC 35218) | Very Good / Excellent | nih.gov |

| Piperidine Conjugated Benzisoxazole | Staphylococcus aureus | Significant | researchgate.net |

The antifungal properties of benzisoxazole derivatives are also a significant area of study. Research has shown that certain derivatives possess potent activity against various fungal species. For example, conjugates of tricosamers with benzisoxazole have revealed extraordinary activity against all tested fungal species, proving to be almost five times more potent than the reference drug used in the study. nih.gov

Furthermore, specific derivatives have been screened for activity against a range of fungal pathogens, including Aspergillus niger, A. flavus, Fusarium oxysporum, Trichoderma spp., F. monaliforme, and Penicillium spp., with some compounds showing excellent inhibitory activity. nih.gov Benzoxazole (B165842) derivatives, a closely related class, have also been evaluated against the fungus C. albicans. nih.gov The antifungal activity of these compounds is often compared to standard antifungal agents to gauge their potential.

Table 2: Antifungal Activity of Selected Benzisoxazole Derivatives

| Compound Type | Fungal Strain | Activity Level | Reference |

| Benzisoxazole-Tricosamer Conjugate | Various Fungal Species | Extraordinary | nih.gov |

| Benzisoxazole Derivative | Aspergillus niger | Excellent (for some derivatives) | nih.gov |

| Benzisoxazole Derivative | Aspergillus flavus | Excellent (for some derivatives) | nih.gov |

| Benzisoxazole Derivative | Fusarium oxysporum | Excellent (for some derivatives) | nih.gov |

| Benzoxazole Derivative | Candida albicans | Active | nih.gov |

The mechanisms through which benzisoxazole derivatives exert their antimicrobial effects are multifaceted and appear to involve the inhibition of essential bacterial and fungal cellular processes. One significant proposed mechanism is the inhibition of bacterial type-II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, transcription, and repair, and their inhibition leads to bacterial cell death. This mechanism of action has been demonstrated for benzisoxazoles with N-linked oxazolidinone substituents against both Gram-positive and Gram-negative organisms. nih.gov

In the case of Acinetobacter baumannii, a multi-drug resistant pathogen, the antibacterial action of a naturally occurring 1,2-benzisoxazole appears to be linked to the metabolic pathways involving 4-hydroxybenzoate (B8730719). uri.edu Molecular modeling studies suggest that two enzymes, chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase, are promising targets for these compounds. uri.edu For antifungal activity, particularly against Candida species, it has been suggested that the biological activity occurs at the plasma membrane. scilit.com In silico studies also predict the inhibition of heat shock protein 90 (Hsp90) and aldehyde dehydrogenase as potential mechanisms for the antifungal effects of related benzoxazole derivatives. scilit.com

Anticancer and Cytotoxic Properties

The benzisoxazole scaffold is not only a source of antimicrobial agents but also serves as a template for the development of compounds with significant anticancer and cytotoxic potential. nih.govtaylorandfrancis.com The ability of these derivatives to induce cell death in cancer cells is a key focus of ongoing research.

Benzisoxazole and its related benzoxazole derivatives have been evaluated for their cytotoxic effects against a variety of human cancer cell lines. Studies have shown that these compounds can exhibit significant antiproliferative activity. For example, a series of benzoxazole-based amides and sulfonamides were tested against a panel of eight cancer cell lines, with one compound, 3f, being identified as the most cytotoxic, showing particular potency against the colorectal cancer cell lines HT-29 and HCT116.

The presence of chloro substitutions has been noted to enhance anticancer activity. Dichlorophenyl-containing chlorobenzothiazole derivatives, for instance, showed good anticancer activity against nine different cancer cell lines, with GI50 values (the concentration causing 50% growth inhibition) in the nanomolar to low micromolar range. This highlights the importance of the halogen substitution pattern for cytotoxic potency.

Table 3: In Vitro Cytotoxicity of Selected Benzoxazole/Benzisoxazole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

| Benzoxazole-based amide (3f) | HT-29 (Colorectal) | Cytotoxicity | High Potency | |

| Benzoxazole-based amide (3f) | HCT116 (Colorectal) | Cytotoxicity | High Potency | |

| Dichlorophenyl chlorobenzothiazole | HOP-92 (Non-small cell lung) | GI₅₀ | 7.18 x 10⁻⁸ M | |

| Pyridine containing piperazine (B1678402) benzothiazole | HCT-116 (Colorectal) | GI₅₀ | 7.9 µM | |

| Pyridine containing piperazine benzothiazole | MCF-7 (Breast) | GI₅₀ | 9.2 µM | |

| Pyridine containing piperazine benzothiazole | HUH-7 (Hepatocellular) | GI₅₀ | 3.1 µM |

The cytotoxic activity of benzisoxazole derivatives against cancer cells is often mediated by the induction of apoptosis, or programmed cell death. Research into the mechanisms has revealed that these compounds can trigger key events in the apoptotic cascade.

Active benzoxazole-triazole conjugates have been shown to increase the expression of crucial genes involved in the intrinsic pathway of apoptosis. nih.gov This includes the upregulation of pro-apoptotic proteins such as Bax and the activation of initiator and effector caspases, specifically caspase-9 and caspase-3. nih.gov Caspases are a family of proteases that play an essential role in executing the apoptotic program. The activation of caspase-3, in particular, leads to the cleavage of various cellular proteins, culminating in cell death. Furthermore, some derivatives have been observed to induce a concentration-dependent activation of caspases and cause cell-cycle arrest in colorectal cancer models.

Neurological and Central Nervous System (CNS) Activities

Derivatives of 4-chloro-1,2-benzisoxazol-3(2H)-one have shown significant promise in the treatment of various neurological and CNS disorders. Their therapeutic potential stems from their ability to interact with key receptors and enzymes involved in neuronal signaling and pathological processes.

A significant area of research has been the development of this compound derivatives as potential antipsychotic agents. These compounds often exhibit a complex pharmacology, interacting with multiple receptor systems implicated in the pathophysiology of psychosis, including serotonergic and dopaminergic receptors.

One such derivative, S18327 (1-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperid-1-yl]ethyl]3-phenyl imidazolin-2-one), has demonstrated a notable receptor binding profile. It shows modest affinity for human dopamine (B1211576) D2 and D3 receptors but a high affinity for D4 receptors, acting as an antagonist at all three. nih.gov Furthermore, S18327 exhibits pronounced affinity for human serotonin (B10506) 5-HT2A receptors and alpha(1A)-adrenergic receptors, where it also functions as an antagonist. nih.gov Its antagonist activity extends to alpha(2A)-adrenergic receptors. nih.gov This multi-receptor profile is believed to contribute to its potential atypical antipsychotic effects.

Similarly, studies on a series of (1,2-benzisothiazol-3-yl)piperazine and (1,2-benzisoxazol-3-yl)piperazine derivatives have identified compounds with potent affinity for both dopaminergic and serotonergic receptors. nih.gov Compound 24 (BMY 13859-1), a (1,2-benzisothiazol-3-yl)piperazine derivative, was particularly noteworthy for its potent and selective profile in CNS tests. nih.gov While it has a strong affinity for dopamine binding sites, its even greater affinity for serotonin receptors suggests that this serotonergic component may be crucial to its atypical antipsychotic profile, potentially reducing the risk of movement disorders associated with traditional antipsychotics. nih.gov

Table 1: Receptor Affinity Profile of Selected Benzisoxazole Derivatives

| Compound | Dopamine Receptor Affinity | Serotonin Receptor Affinity | Adrenergic Receptor Affinity | Reference |

|---|---|---|---|---|

| S18327 | Modest at D2, D3; High at D4 | High at 5-HT2A | High at α1A and α2A | nih.gov |

| BMY 13859-1 | Potent | Very High | - | nih.gov |

The 1,2-benzisoxazole scaffold has also been explored for its anticonvulsant properties. Research has shown that strategic modifications to the core structure can yield compounds with significant activity in preclinical models of epilepsy.

For instance, a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives were synthesized and evaluated for their anticonvulsant effects. nih.gov Several of these compounds displayed marked anticonvulsant activity in mice. nih.gov Structure-activity relationship studies revealed that the introduction of a halogen atom at the 5-position of the benzisoxazole ring enhanced anticonvulsant activity, although it also increased neurotoxicity. nih.gov Conversely, substitution on the sulfamoyl group led to a decrease in activity. nih.gov Among the synthesized compounds, 3-(sulfamoylmethyl)-1,2-benzisoxazole (1a) was identified as a promising anticonvulsant candidate. nih.gov

Further research into benzoxazole derivatives has led to the development of novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. mdpi.com Many of these compounds demonstrated anti-MES (maximal electroshock seizure) activities. mdpi.com Compound 4g from this series was particularly potent against both MES and subcutaneous pentylenetetrazole (scPTZ)-induced seizures. mdpi.com The mechanism of action for compound 4g is believed to involve, at least in part, an increase in the brain's level of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). mdpi.com

Table 2: Anticonvulsant Activity of Benzisoxazole Derivatives

| Compound Series | Key Structural Feature | Anticonvulsant Activity Model | Notable Finding | Reference |

|---|---|---|---|---|

| 3-(Sulfamoylmethyl)-1,2-benzisoxazoles | Sulfamoylmethyl at position 3 | Mouse models | 5-halogenation increases activity | nih.gov |

| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | Triazolone ring | MES and scPTZ in mice | Compound 4g increases brain GABA levels | mdpi.com |

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov Derivatives of 1,2-benzisoxazole have been investigated for their potential as AChE inhibitors.

Research into 2H-1,4-benzoxazin-3(4H)-one derivatives, which share a similar structural framework, has shown promise in this area. nih.gov For example, one such derivative was found to be a non-competitive inhibitor of human AChE, suggesting its potential for Alzheimer's treatment. nih.gov While direct studies on this compound as an AChE inhibitor are less common, the broader class of benzisoxazole-containing compounds represents a viable starting point for the design of new AChE inhibitors.

Certain derivatives of the broader benzoxazole class have been investigated for their analgesic properties. In a study of 2-mercaptobenzoxazole (B50546) derivatives, some compounds were found to have stronger analgesic effects than the standard anti-inflammatory drug diclofenac (B195802) sodium in the acetic acid-induced writhing test in mice. nih.gov This suggests that the benzoxazole scaffold can be a valuable template for the development of new pain-relieving medications. The mechanism for these analgesic effects may be linked to their anti-inflammatory properties.

Anti-inflammatory and Immunomodulatory Effects

Beyond their neurological applications, derivatives of this compound have demonstrated significant anti-inflammatory and immunomodulatory activities. These effects are often mediated through the inhibition of key inflammatory pathways and the modulation of immune cell responses.

Studies on 2-mercaptobenzoxazole derivatives have shown that some of these compounds are more potent than diclofenac sodium in reducing formaldehyde-induced paw swelling in an animal model of inflammation. nih.gov This indicates a direct anti-inflammatory effect.

More recent research on 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety has provided deeper insights into the anti-inflammatory mechanisms. nih.gov These compounds were found to significantly activate the Nrf2-HO-1 pathway, a critical cellular defense mechanism against oxidative stress. nih.gov They also reduced the production of reactive oxygen species (ROS) and downregulated the expression of pro-inflammatory enzymes like iNOS and COX-2 in microglial cells stimulated with lipopolysaccharide (LPS). nih.gov These findings highlight the potential of these derivatives to alleviate neuroinflammation.

Glucocorticoids are well-known for their potent anti-inflammatory and immunosuppressive effects, and some of the mechanisms of action of benzisoxazole derivatives may parallel these effects. nih.gov For example, the ability to suppress the production of pro-inflammatory mediators and modulate immune cell function is a shared characteristic.

Antiviral and Anti-HIV Activities

The benzisoxazole and related benzisothiazolone scaffolds have also been explored for their potential as antiviral agents, with a particular focus on inhibiting the human immunodeficiency virus (HIV).

Research has identified benzisothiazolone derivatives as a new class of multifunctional inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. nih.gov These compounds were found to inhibit both the DNA polymerase and ribonuclease H (RNase H) activities of RT. nih.govnih.gov Two compounds, 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one (1) and ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (2), demonstrated robust antiviral activity with low cellular toxicity. nih.govnih.gov This dual inhibition of RT functions presents a promising strategy for the development of new anti-HIV drugs.

Table 3: Anti-HIV Activity of Benzisothiazolone Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one | HIV-1 Reverse Transcriptase (DNA polymerase and RNase H) | Robust antiviral activity | nih.govnih.gov |

| Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate | HIV-1 Reverse Transcriptase (DNA polymerase and RNase H) | Robust antiviral activity | nih.govnih.gov |

Antidiabetic and Metabolic Disorder Modulation

The therapeutic potential of the benzisoxazole scaffold extends to the modulation of metabolic disorders, including diabetes. researchgate.net Research into this area has highlighted the promise of benzisoxazole derivatives as modulators of key targets involved in metabolic regulation. While specific studies focusing exclusively on this compound derivatives in this context are not extensively documented in publicly available research, the broader class of benzisoxazole analogues has been investigated for such activities. researchgate.net

A notable area of investigation involves the peroxisome proliferator-activated receptors (PPARs), which are crucial regulators of lipid and glucose homeostasis. A series of novel benzisoxazole derivatives were developed as selective PPARγ modulators (SPPARγMs). nih.gov In preclinical studies, these compounds demonstrated potent glucose-lowering effects in diabetic mouse models. nih.gov This suggests that the benzisoxazole core can be effectively functionalized to interact with nuclear receptors like PPARγ, offering a pathway to new treatments for type 2 diabetes. nih.gov

The general applicability of the benzisoxazole scaffold in addressing metabolic syndrome is an area of ongoing interest in medicinal chemistry, with the goal of developing novel therapeutic agents with improved efficacy and safety profiles. researchgate.net

General Pharmacological Relevance of Benzisoxazole Derivatives as Enzyme/Receptor Modulators

The 1,2-benzisoxazole ring is recognized as a privileged scaffold in medicinal chemistry, valued for its ability to form the structural basis of potent and selective ligands for a diverse array of biological targets, including enzymes and receptors. researchgate.netnih.gov The versatility of this heterocyclic system allows for its incorporation into molecules designed to interact with specific binding sites, leading to a wide range of pharmacological activities.

One significant area of research has been the development of benzisoxazole derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. A series of N-benzylpiperidine benzisoxazoles were synthesized and found to be potent and highly selective inhibitors of AChE. nih.gov The benzisoxazole moiety served as an effective bioisosteric replacement for a benzoyl group in a known class of inhibitors. nih.gov Certain derivatives from this series displayed impressive in vitro inhibitory concentrations and selectivity over the related enzyme, butyrylcholinesterase. nih.gov

| Compound | AChE IC₅₀ (nM) | Selectivity (BChE/AChE) |

|---|---|---|

| 1g (N-acetyl derivative) | 3 | >3333 |

| 1j (Morpholino derivative) | 0.8 | >12500 |

Furthermore, benzisoxazole derivatives have been successfully designed as ligands for central nervous system receptors. For instance, novel series of 6-hydroxypyridazinone benzisoxazoles and other amide derivatives have shown high affinity for dopamine (D₂) and serotonin (5-HT₁A, 5-HT₂A) receptors. nih.gov This has led to the identification of potential candidates for antipsychotic drugs with desirable receptor binding profiles. nih.gov

| Receptor | Ki (nM) |

|---|---|

| Dopamine D₂ | 0.5 ± 0.07 |

| Serotonin 5-HT₁A | 5.9 ± 0.8 |

| Serotonin 5-HT₂A | 0.3 ± 0.04 |

More recently, a novel benzisoxazole-based ligand for the cereblon (CRBN) E3 ubiquitin ligase has been developed. acs.org This ligand is a critical component in the design of Proteolysis Targeting Chimeras (PROTACs), which are engineered molecules that induce the degradation of specific target proteins. acs.org Computational modeling has shown that the benzisoxazole moiety enhances interactions with key residues within the CRBN ligase binding pocket. acs.org

The influence of substitution on the benzisoxazole ring is critical for pharmacological activity. In studies of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives with anticonvulsant properties, the introduction of a halogen atom, such as chlorine, at the 5-position of the benzisoxazole ring was found to increase activity. nih.gov This finding underscores the potential significance of the chloro-substitution pattern in the parent compound, this compound, for modulating interactions with biological targets.

The benzisoxazole scaffold has also been implicated in targeting bacterial enzymes. A naturally occurring 1,2-benzisoxazole was found to have antibacterial activity, and molecular modeling studies suggested that it may target enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For 4-Chloro-1,2-benzisoxazol-3(2H)-one and its analogues, docking studies can elucidate their potential biological targets. Benzisoxazole derivatives have been investigated for a range of activities, including antipsychotic, antibacterial, and anticancer effects. nih.govresearchgate.net

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then docked into the active site of the protein to predict its binding conformation and energy. For instance, based on the known activities of similar compounds, potential targets for docking studies could include dopamine (B1211576) D2/D3 receptors, serotonin (B10506) 5-HT1A/5-HT2A receptors for antipsychotic potential, or bacterial enzymes like thymidylate kinase for antibacterial activity. nih.govnih.gov

The results of a molecular docking study are often presented in a table that includes the docking score (an estimation of the binding affinity), the types of interactions observed (e.g., hydrogen bonds, hydrophobic interactions), and the key amino acid residues involved in the binding.

Table 1: Representative Molecular Docking Data for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | GLU-112, ASN-150 |

| Hydrophobic Interactions | LEU-88, PHE-198, TRP-201 |

| Pi-Pi Stacking | HIS-205 |

| Interacting Residues | GLU-112, ASN-150, LEU-88, PHE-198, TRP-201, HIS-205 |

This table is for illustrative purposes and does not represent actual experimental data.

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

ADME properties are crucial for determining the pharmacokinetic profile of a drug candidate. In silico ADME predictions are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties. nih.gov For this compound, various computational models can be used to predict its ADME profile.

These predictions are often based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and topological polar surface area (TPSA). One of the most common sets of rules used for predicting oral bioavailability is Lipinski's Rule of Five. Additionally, parameters like the percentage of human oral absorption can be calculated using established formulas. nih.gov

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | 169.57 g/mol | Yes (< 500) |

| LogP | 1.8 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (< 5) |

| Hydrogen Bond Acceptors | 2 | Yes (< 10) |

| Topological Polar Surface Area (TPSA) | 49.5 Ų | N/A |

| Percentage Oral Absorption | ~90% | N/A |

This table contains calculated and predicted values for illustrative purposes.

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the binding complex over time. nih.gov An MD simulation would typically follow a promising result from a molecular docking study.

In an MD simulation of the this compound-protein complex, the system is placed in a simulated physiological environment (water, ions, etc.), and the movements of all atoms are calculated over a period of nanoseconds or even microseconds. ajchem-a.com Key parameters analyzed from the simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. The persistence of key interactions, such as hydrogen bonds, over the course of the simulation is also monitored. nih.gov

The results of an MD simulation can confirm the stability of the binding mode predicted by docking and provide a more accurate estimation of the binding free energy.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov For this compound, these calculations can provide insights into its reactivity, stability, and spectroscopic properties.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Other calculated properties include the molecular electrostatic potential (MEP), which can identify regions of the molecule that are prone to electrophilic or nucleophilic attack, and various electronic descriptors like electronegativity, hardness, and softness. researchgate.net

Table 3: Representative Quantum Chemical Parameters for this compound

| Parameter | Calculated Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Electronegativity | 3.85 |

| Hardness | 2.65 |

This table is for illustrative purposes and does not represent actual experimental data.

In Silico Screening and Virtual Library Design for Novel Benzisoxazole Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ymerdigital.com Starting with the this compound scaffold, a virtual library of novel analogues can be designed by systematically modifying its structure.

This process involves creating a diverse set of virtual compounds by adding or substituting various functional groups at different positions of the benzisoxazole ring. This library of virtual compounds is then screened against the three-dimensional structure of a target protein using high-throughput docking. The top-scoring compounds are then selected for further investigation, including more detailed computational analysis and eventual chemical synthesis and biological testing. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of being active. ymerdigital.com

Future Perspectives and Research Directions

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The inherent versatility of the 1,2-benzisoxazole (B1199462) core allows for extensive chemical modification to enhance its biological activity. A key strategy involves the introduction of various substituents at different positions of the benzisoxazole ring system. For instance, the synthesis of 3-amino-substituted 1,2-benzisoxazoles from a 3-chloro-1,2-benzisoxazole (B94866) precursor has been shown to be an efficient method for creating a library of diverse compounds. nih.gov This approach, particularly when accelerated by techniques like microwave-assisted synthesis, allows for the rapid generation of analogs with potentially improved pharmacological profiles. nih.gov

Another promising derivatization strategy involves the attachment of other heterocyclic moieties to the benzisoxazole scaffold. For example, linking a 1,2,3-triazole group to the third position of a 1,2-benzisoxazole has yielded compounds with significant antiproliferative effects against human acute myeloid leukemia (AML) cells. nih.gov Specifically, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) emerged as a potent agent in this class. nih.gov These findings highlight the potential of creating hybrid molecules that combine the beneficial properties of different pharmacophores to achieve enhanced bioactivity.

Exploration of New Therapeutic Areas for Benzisoxazole Scaffolds

The benzisoxazole scaffold has already demonstrated remarkable therapeutic potential across a broad spectrum of diseases, including its use in antipsychotic, anti-inflammatory, and anticancer agents. nih.gov Future research is expected to further broaden the therapeutic applications of benzisoxazole derivatives. The inherent biological activity of the isoxazole (B147169) ring, a core component of the benzisoxazole structure, suggests potential for development into antimicrobial, antiviral, immunomodulatory, anticonvulsant, and antidiabetic agents. nih.gov

Recent studies have pointed towards new avenues for benzisoxazole-based therapies. For example, certain derivatives have been identified as inhibitors of heat shock protein 90 (Hsp90), a promising target in cancer therapy. nih.gov Additionally, the potential of these compounds in treating demyelinating disorders like multiple sclerosis is being investigated. nih.gov The discovery of a novel benzisoxazole-based cereblon (CRBN) ligand for use in proteolysis-targeting chimeras (PROTACs) to degrade Bruton's tyrosine kinase (BTK) opens up new possibilities for treating B-cell malignancies. acs.org

| Therapeutic Area | Potential Application of Benzisoxazole Scaffolds |

| Oncology | Anti-proliferative agents, Hsp90 inhibitors, PROTACs for B-cell malignancies. nih.govnih.govacs.org |

| Infectious Diseases | Antimicrobial and antiviral agents. nih.govnih.gov |

| Neurological Disorders | Anticonvulsants, treatment for demyelinating disorders. nih.govnih.gov |

| Inflammatory Diseases | Anti-inflammatory agents. nih.gov |

| Metabolic Disorders | Antidiabetic agents. nih.govnih.gov |

Advanced Computational Approaches for Rational Drug Design

The integration of computational methods is becoming increasingly vital in the rational design of novel drug candidates. nih.govwiley.com These in silico tools offer the ability to predict the drug-like properties of compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics, before they are synthesized. nih.gov This predictive power helps to prioritize the synthesis of molecules with a higher probability of success, thereby saving time and resources. nih.gov

For benzisoxazole derivatives, computational approaches can be employed to design libraries of compounds with enhanced target specificity and reduced off-target effects. nih.gov Techniques such as pharmacophore modeling, fragment-based design, and de novo drug design can be used to explore the vast chemical space and identify novel structures with desired biological activities. wiley.com Furthermore, computational models can predict potential metabolic liabilities of drug candidates, allowing for early-stage modifications to improve their pharmacokinetic profiles. nih.gov The "rule-of-five," a set of simple descriptors correlated with oral drug absorption, is a foundational computational tool that continues to guide the design of orally bioavailable drugs. nih.gov

Synergistic Effects with Other Therapeutic Agents

Combining therapeutic agents to achieve synergistic effects is a powerful strategy in modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. elifesciences.orgnih.gov This approach can lead to enhanced efficacy, reduced dosages of individual drugs, and the potential to overcome drug resistance. elifesciences.org

The potential for synergistic interactions involving benzisoxazole derivatives is an area ripe for exploration. For instance, in the context of cancer, combining a benzisoxazole-based compound with a conventional chemotherapeutic agent could lead to a more profound anti-tumor response. nih.gov Similarly, in the treatment of fungal infections, combining a benzisoxazole derivative with an existing antifungal drug like fluconazole (B54011) could enhance its efficacy and combat resistance. elifesciences.org High-throughput screening methods can be employed to systematically test combinations of benzisoxazole derivatives with a wide range of other drugs to identify synergistic pairs. elifesciences.org

Addressing Challenges in Synthetic Accessibility and Scalability

While the discovery of novel, highly active benzisoxazole derivatives is a primary goal, the practical aspects of their synthesis cannot be overlooked. The development of efficient, cost-effective, and scalable synthetic routes is essential for the eventual translation of a drug candidate into a commercially viable therapeutic.

Recent advancements have been made in the synthesis of substituted 1,2-benzisoxazoles. Microwave-promoted synthesis, for example, has been shown to be an efficient method for producing 3-amino-substituted 1,2-benzisoxazoles in good to high yields and with reduced reaction times. nih.gov Furthermore, novel chemodivergent protocols are being developed that allow for the conversion of readily available starting materials, such as benzofurans, into benzisoxazoles. rsc.org These innovative synthetic methods contribute to expanding the accessible chemical space for benzisoxazole derivatives. The "magic chloro" effect, where the introduction of a chlorine atom can profoundly and sometimes unexpectedly improve a compound's properties, is a testament to the subtle yet powerful role of specific substituents in drug design and synthesis. chemrxiv.org Continued research into novel synthetic methodologies will be crucial for overcoming challenges in accessibility and ensuring that promising benzisoxazole-based therapies can be produced on a large scale.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing high-purity 4-Chloro-1,2-benzisoxazol-3(2H)-one, and how is purity validated?

- Answer : The compound can be synthesized via condensation reactions involving substituted benzisoxazole precursors. For example, analogous compounds like 4-chloro-1,2-butadiene were synthesized using acid-catalyzed reactions and purified via fractional distillation . Purity validation typically employs gas-liquid partition chromatography (GLPC) to confirm >99% purity, supplemented by NMR and IR spectroscopy to verify structural integrity . Researchers should also reference standardized protocols for handling halogenated benzisoxazoles, as outlined in reagent catalogs .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Answer : Infrared (IR) spectroscopy is essential for identifying functional groups (e.g., C-Cl stretching at ~550–600 cm⁻¹), while laser-Raman spectroscopy provides insights into rotational isomerism and conformational stability . Nuclear magnetic resonance (NMR) spectroscopy resolves proton environments, with signals for aromatic protons typically appearing between δ 4.0–5.3 ppm in CDCl₃ . High-resolution mass spectrometry (HRMS) or elemental analysis further confirms molecular composition.

Q. How can researchers assess the lipophilicity of this compound, and why is this parameter significant in drug discovery?

- Answer : Lipophilicity (logP) can be determined via reversed-phase thin-layer chromatography (RP-TLC) using structurally related benzisoxazolones as benchmarks . This parameter influences membrane permeability and bioavailability, critical for optimizing central nervous system (CNS) penetration in neurological studies. For instance, analogs like 6-chloro-1,2-benzisoxazol-3(2H)-one (CBIO) exhibit enhanced CNS activity due to balanced lipophilicity .

Advanced Research Questions

Q. What strategies can enhance the inhibitory potency of this compound against D-amino acid oxidase (DAAO), given its reported millimolar IC₅₀ in related isomers?

- Answer : Structure-activity relationship (SAR) studies suggest modifying the chloro-substitution position (e.g., 6-chloro derivatives like CBIO show higher DAAO inhibition ). Computational modeling of enzyme active sites can guide functional group additions (e.g., sulfonamide or carboxylate moieties) to improve binding affinity . Comparative assays with competitive inhibitors (e.g., tartrate or anthranilate) are recommended to validate potency enhancements .

Q. In which experimental models has this compound demonstrated efficacy as a biochemical tool, and what are the translational implications?

- Answer : While 6-chloro isomers are widely used in rodent models of schizophrenia to elevate D-serine levels and attenuate prepulse inhibition deficits , the 4-chloro derivative’s efficacy remains underexplored. Researchers should adapt protocols from CBIO studies, such as intraperitoneal administration and behavioral assays, while monitoring isomer-specific pharmacokinetics. Translational relevance includes targeting DAAO overexpression in neurodegenerative diseases .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across different studies?

- Answer : Contradictions may arise from isomer variability (e.g., 4-chloro vs. 6-chloro derivatives) or assay conditions (e.g., enzyme source, pH). To resolve these, standardize inhibition assays using recombinant human DAAO and control for competitive inhibitors like CBIO . Meta-analyses of existing data, coupled with molecular docking simulations, can clarify structure-specific activity trends .

Methodological Notes

- Synthesis Optimization : Use inert atmospheres to prevent halogen displacement during synthesis .

- Toxicity Screening : Reference safety protocols for benzisothiazolone analogs, which highlight respiratory and dermal hazards .

- Data Reproducibility : Cross-validate spectroscopic and bioactivity data with independent labs to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.